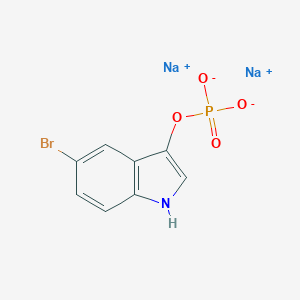

Sodium 5-bromo-1H-indol-3-yl phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium 5-bromo-1H-indol-3-yl phosphate is commonly used as a substrate for phosphatase assays in biochemistry and molecular biology . This compound is converted by phosphatases to a yellow compound that can be easily measured spectrophotometrically or fluorometrically . Furthermore, it has been used as a useful reagent in enzyme-catalyzed reactions and a tool for studying signal transduction pathways .

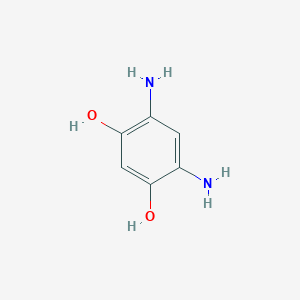

Molecular Structure Analysis

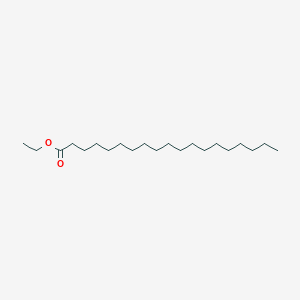

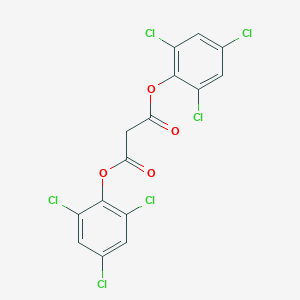

The molecular formula of Sodium 5-bromo-1H-indol-3-yl phosphate is C8H4BrNNa2O4P . Its molecular weight is 370.43 . The SMILES representation is ClC1=C(Br)C=CC2=C1C(OP(O[Na])(O[Na])=O)=CN2 .Chemical Reactions Analysis

Sodium 5-bromo-1H-indol-3-yl phosphate is converted by phosphatases to a yellow compound that can be easily measured spectrophotometrically or fluorometrically . This reaction is commonly used in phosphatase assays in biochemistry and molecular biology .Physical And Chemical Properties Analysis

Sodium 5-bromo-1H-indol-3-yl phosphate is a solid compound with a white to off-white color . It is soluble in water at a concentration of 41.67 mg/mL (112.49 mM) when ultrasonically warmed and heated to 60°C . The compound should be stored at 4°C, sealed, and away from moisture and light .科学的研究の応用

Antiviral Research

Indole derivatives, including Sodium 5-bromo-1H-indol-3-yl phosphate, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The specific modifications on the indole scaffold can significantly influence the compound’s effectiveness as an antiviral agent.

Cancer Research

The antiproliferative and cytotoxic activities of 5-bromo indole derivatives have been explored against several human cancer cell lines. These compounds have been compared to cisplatin, a common chemotherapy drug, and in some cases, have shown better or comparable activity with lower toxicity . This highlights the potential of Sodium 5-bromo-1H-indol-3-yl phosphate in cancer treatment research.

Enzyme Substrate for Alkaline Phosphatase

This compound is widely used as a histochemical substrate for alkaline phosphatase. It is involved in the colorimetric detection of alkaline phosphatase-labeled molecules, which is a crucial step in various blotting techniques, in situ hybridization, and immunohistochemistry . The versatility of this substrate system makes it a valuable tool in molecular biology and diagnostics.

Plant Hormone Research

Indole derivatives are significant in plant biology as they form the basis of certain plant hormones like indole-3-acetic acid, which is produced by the degradation of tryptophan in higher plants . Research into the role of indole derivatives can provide insights into plant growth and development processes.

Antibacterial and Antifungal Studies

Indole phytoalexins, which include brominated indole compounds, exhibit a broad spectrum of antibacterial and antifungal activities. These properties make them interesting candidates for the development of new antimicrobial agents .

Neuroscience Research

Some indole derivatives have shown potential in neuroscience research, particularly in the study of neurodegenerative diseases. For example, the anti-aggregation effect of certain indole compounds has been demonstrated in the cerebrospinal fluid of patients with multiple sclerosis . This suggests that Sodium 5-bromo-1H-indol-3-yl phosphate could be useful in studying the mechanisms of such diseases.

Safety And Hazards

将来の方向性

Sodium 5-bromo-1H-indol-3-yl phosphate has been used as a substrate for phosphatase assays in biochemistry and molecular biology, as well as a reagent in enzyme-catalyzed reactions and a tool for studying signal transduction pathways . Its future use will likely continue in these areas, contributing to our understanding of biochemical processes and the development of new assays and techniques.

特性

IUPAC Name |

disodium;(5-bromo-1H-indol-3-yl) phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrNO4P.2Na/c9-5-1-2-7-6(3-5)8(4-10-7)14-15(11,12)13;;/h1-4,10H,(H2,11,12,13);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWXWYHCTTWNBF-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)OP(=O)([O-])[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrNNa2O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 5-bromo-1H-indol-3-yl phosphate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)

![Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B101134.png)